Ethyl 3-(3,4-Dichlorophenyl)carbazate
Overview
Description
Ethyl 3-(3,4-Dichlorophenyl)carbazate is a chemical compound with the molecular formula C9H10Cl2N2O2 and a molecular weight of 249.1 g/mol . It is known for its applications in various chemical reactions and research fields. This compound is typically found as a white to light yellow powder or crystal and is used in organic synthesis and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3,4-Dichlorophenyl)carbazate can be synthesized through a catalytic Mitsunobu reaction. In this process, ethyl 2-arylazocarboxylate, an oxidized azo form of the compound, plays a role similar to diethyl azodicarboxylate (DEAD). The reaction involves the use of triphenylphosphine and iron (II) phthalocyanine as catalysts under atmospheric oxidation conditions . The typical procedure includes mixing ethyl L-(-)-lactate, 4-nitrobenzoic acid, triphenylphosphine, this compound, iron (II) phthalocyanine, and activated molecular sieves in toluene, followed by irradiation in an ultrasound bath and stirring at room temperature for 12 hours under air .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-Dichlorophenyl)carbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ethyl 2-arylazocarboxylate, which is used in Mitsunobu reactions.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Iron (II) phthalocyanine is commonly used as a catalyst for the oxidation of this compound.
Substitution: Triphenylphosphine is often used in substitution reactions involving this compound.
Major Products Formed
Scientific Research Applications
Ethyl 3-(3,4-Dichlorophenyl)carbazate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Mitsunobu reactions to form ester products.
Medicine: Research into its potential medicinal properties is ongoing, with a focus on its derivatives and their biological effects.
Industry: It is used in the synthesis of various organic compounds, which may have industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-Dichlorophenyl)carbazate involves its role as a reagent in chemical reactions. In Mitsunobu reactions, it acts as an oxidizing agent, converting alcohols to esters in the presence of triphenylphosphine and carboxylic acids . The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and ability to form stable intermediates during reactions.
Comparison with Similar Compounds
Ethyl 3-(3,4-Dichlorophenyl)carbazate can be compared with other similar compounds, such as:
Diethyl azodicarboxylate (DEAD): Both compounds are used in Mitsunobu reactions, but this compound offers a recyclable alternative.
Ethyl 2-arylazocarboxylate: This is the oxidized form of this compound and plays a similar role in chemical reactions.
The uniqueness of this compound lies in its ability to be reoxidized and reused in catalytic cycles, making it a more sustainable option for certain chemical processes .
Properties
IUPAC Name |
ethyl N-(3,4-dichloroanilino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-2-15-9(14)13-12-6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVAIPOSBJQZGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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